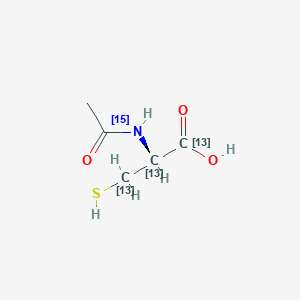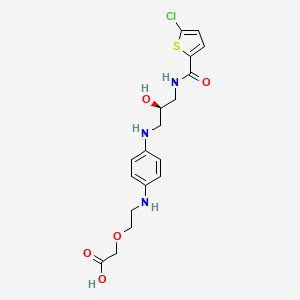![molecular formula C31H38O15 B13842455 1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(benzyloxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two benzyloxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(benzyloxy)cyclohexane can be synthesized through the reaction of cyclohexane-1,4-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,4-Bis(benzyloxy)cyclohexane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(benzyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cyclohexane-1,4-diol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,4-Bis(benzyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(benzyloxy)cyclohexane involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the benzyloxy groups are susceptible to attack by oxidizing agents, leading to the formation of corresponding oxidized products. In biological systems, the compound may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
1,4-Dibenzyloxybenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1,4-Dibenzyloxybutane: Similar structure but with a butane chain instead of a cyclohexane ring.
Uniqueness: 1,4-Bis(benzyloxy)cyclohexane is unique due to its cyclohexane core, which imparts different chemical and physical properties compared to its aromatic or aliphatic counterparts. This uniqueness makes it valuable in specific synthetic and industrial applications where the rigidity and conformational flexibility of the cyclohexane ring are advantageous.
Properties
Molecular Formula |
C31H38O15 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/b14-9+/t25-,26?,27?,28?,31-/m1/s1 |
InChI Key |
CASHVQZBXMURJN-RIBSFQBVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


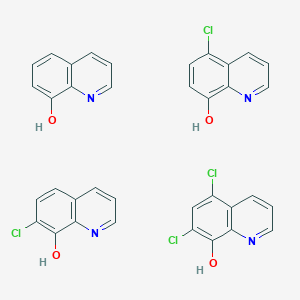
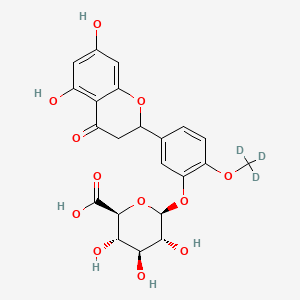
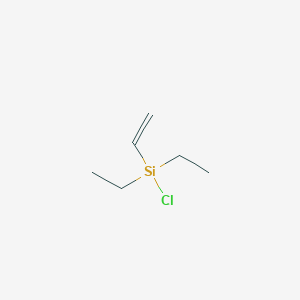

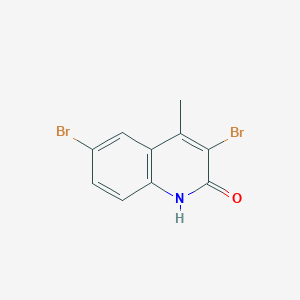
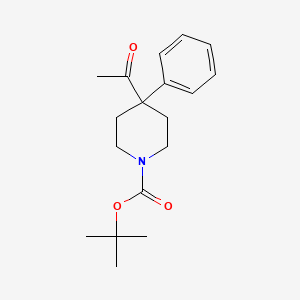


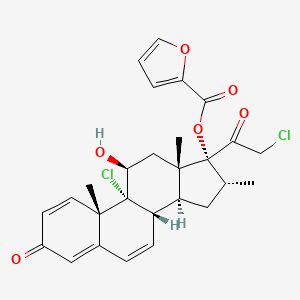

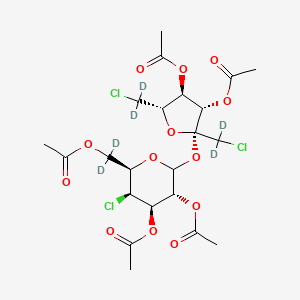
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
